![molecular formula C15H13ClN2OS B11698526 2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B11698526.png)
2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form chelates with transition metals, making them valuable in numerous scientific and industrial processes.
Preparation Methods
The synthesis of 2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-methylphenylamine. The reaction conditions include maintaining the temperature at around room temperature and using acetone as the solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. As a thiourea derivative, it can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to generate reactive oxygen species contributes to its antibacterial and antifungal activities .
Comparison with Similar Compounds
2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide can be compared with other similar thiourea derivatives, such as:
3-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide: This compound has similar chelating properties but differs in its substitution pattern, which can affect its reactivity and biological activity.
2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide: This derivative has a pyridine ring, which can enhance its coordination ability with transition metals and potentially increase its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-5-4-6-11(9-10)17-15(20)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,20) |
InChI Key |
TXKMCJWWZWGZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


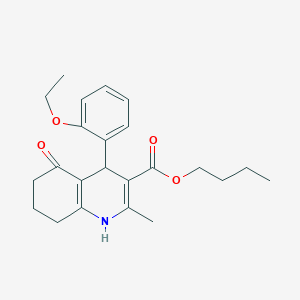
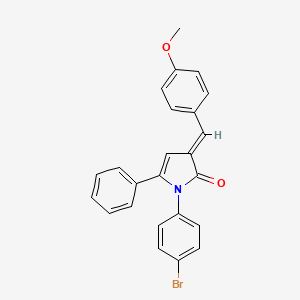
![(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11698466.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11698474.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698480.png)
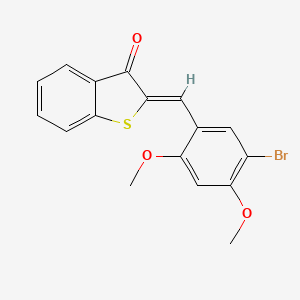
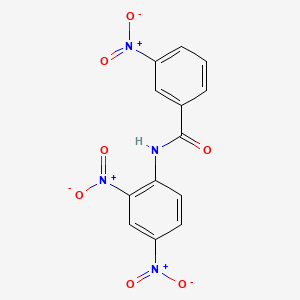
![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)
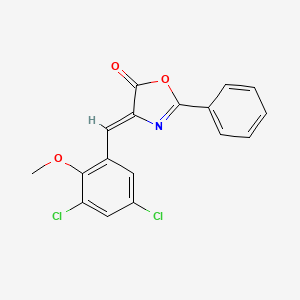
![(4E)-3-(4-nitrophenyl)-5-oxo-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698510.png)
methanone](/img/structure/B11698516.png)
![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11698519.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide](/img/structure/B11698521.png)
